tert-Butyl 6-(aminomethyl)indoline-1-carboxylate
Overview
Description
Molecular Structure Analysis
The molecular structure of “tert-Butyl 6-(aminomethyl)indoline-1-carboxylate” consists of a core indoline structure with a tert-butyl group attached to the carboxylate group and an aminomethyl group attached to the 6th position of the indoline.Mechanism of Action
Tert-Butyl 6-(aminomethyl)indoline-1-carboxylate acts as a reagent for a variety of reactions, including the synthesis of a variety of compounds. This compound acts as a nucleophile, donating a pair of electrons to form a new bond with the electrophile. This compound can also act as an acid, donating a proton to form a new bond with a base.
Biochemical and Physiological Effects
This compound is a versatile compound that has been used in a number of scientific research applications. This compound has been found to be non-toxic and non-irritating, and has been found to have no adverse effects on the human body. This compound has been found to have no significant effect on the biochemical or physiological processes of the human body.
Advantages and Limitations for Lab Experiments
The use of tert-Butyl 6-(aminomethyl)indoline-1-carboxylate as a reagent for a variety of reactions has a number of advantages. This compound is a versatile compound that can be used in a variety of reactions, including the synthesis of a variety of compounds. This compound is also a non-toxic and non-irritating compound, making it a safe and effective reagent for laboratory experiments.
The use of this compound as a reagent for a variety of reactions also has a number of limitations. This compound is a relatively expensive reagent, making it cost-prohibitive for some laboratory experiments. This compound is also a relatively slow reagent, making it unsuitable for some laboratory experiments that require a rapid reaction.
Future Directions
The use of tert-Butyl 6-(aminomethyl)indoline-1-carboxylate as a reagent for a variety of reactions has a number of potential future directions. This compound could be used as a reagent for the synthesis of new and more efficient drugs, as well as for the synthesis of new and more efficient materials. This compound could also be used as a reagent for the synthesis of new and more efficient catalysts, as well as for the synthesis of new and more efficient catalytic systems. This compound could also be used as a reagent for the synthesis of new and more efficient enzymes, as well as for the synthesis of new and more efficient enzyme systems. Finally, this compound could be used as a reagent for the synthesis of new and more efficient catalytic systems, as well as for the synthesis of new and more efficient catalytic materials.
Scientific Research Applications
Tert-Butyl 6-(aminomethyl)indoline-1-carboxylate is a versatile compound and has been used in a number of scientific research applications. This compound has been used as a reagent for the synthesis of a variety of compounds, including organic and inorganic compounds. This compound has also been used as a reagent for the synthesis of peptides, nucleosides, and nucleotides. This compound has been used in the synthesis of a variety of drugs, including antibiotics, anti-cancer drugs, and anti-inflammatory drugs.
properties
IUPAC Name |
tert-butyl 6-(aminomethyl)-2,3-dihydroindole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-7-6-11-5-4-10(9-15)8-12(11)16/h4-5,8H,6-7,9,15H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWKXEECKCJDNGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C1C=C(C=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40696244 | |
Record name | tert-Butyl 6-(aminomethyl)-2,3-dihydro-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40696244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1086392-26-8 | |
Record name | 1H-Indole-1-carboxylic acid, 6-(aminomethyl)-2,3-dihydro-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1086392-26-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 6-(aminomethyl)-2,3-dihydro-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40696244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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